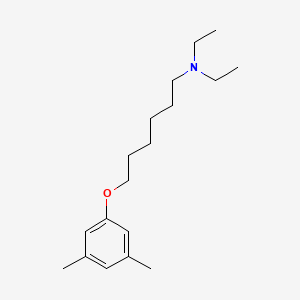
6-(3,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine, commonly known as DMHA, is a synthetic compound that belongs to the class of central nervous system stimulants. It is a popular ingredient in pre-workout supplements and is known to enhance physical performance and cognitive function. DMHA has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, sports, and military.
Wirkmechanismus
DMHA works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to increased energy levels, improved mood, and enhanced cognitive function. DMHA also has vasodilatory effects, which can lead to increased blood flow and oxygen delivery to the muscles, resulting in improved physical performance.
Biochemical and Physiological Effects:
DMHA has been shown to have various biochemical and physiological effects. It increases heart rate, blood pressure, and respiration rate, leading to improved oxygen delivery to the muscles. It also increases the levels of glucose and fatty acids in the blood, providing the muscles with additional energy sources. DMHA has been found to have no significant adverse effects on liver and kidney function, making it a safe compound for use in research.
Vorteile Und Einschränkungen Für Laborexperimente
DMHA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a long half-life, allowing for sustained effects over an extended period. DMHA has also been found to have no significant adverse effects on liver and kidney function, making it a safe compound for use in research. However, DMHA has limitations as well. It is a synthetic compound, and its effects may not be representative of those of natural compounds. The long half-life of DMHA can also make it difficult to control the duration and intensity of its effects.
Zukünftige Richtungen
The potential applications of DMHA in various fields make it an exciting area of research. Future studies could focus on the optimization of its synthesis method to improve yield and purity. The effects of DMHA on different populations, such as the elderly and individuals with medical conditions, could also be studied. Further research could investigate the potential of DMHA as a treatment for various medical conditions, such as hypotension and cognitive impairment. Additionally, the long-term effects of DMHA on physical and cognitive function could be studied to determine its safety and efficacy for long-term use.
Conclusion:
DMHA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to enhance physical performance and cognitive function makes it an exciting area of research. While DMHA has several advantages, it also has limitations that need to be considered. Future research could focus on optimizing its synthesis method, studying its effects on different populations, and investigating its potential as a treatment for various medical conditions.
Synthesemethoden
DMHA can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenol with diethylamine and 1-bromohexane. The resulting product is purified through distillation and recrystallization to obtain pure DMHA.
Wissenschaftliche Forschungsanwendungen
DMHA has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have vasodilatory effects and can be used to treat hypotension. In sports, it has been shown to enhance physical performance by increasing energy levels and reducing fatigue. In military, it has been studied for its potential use as a cognitive enhancer and to improve reaction time.
Eigenschaften
IUPAC Name |
6-(3,5-dimethylphenoxy)-N,N-diethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-5-19(6-2)11-9-7-8-10-12-20-18-14-16(3)13-17(4)15-18/h13-15H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBWMVXZUSBPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC(=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934658.png)
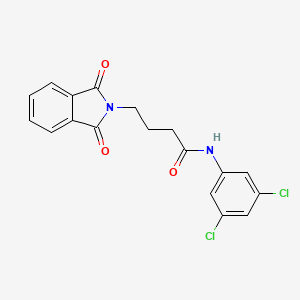
![3-(3,4-dimethoxyphenyl)-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)acrylamide](/img/structure/B4934669.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-phenyl-3-pyrazolidinone](/img/structure/B4934674.png)



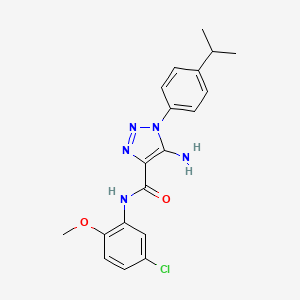

![7-[2-(4-bromophenyl)-2-oxoethoxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4934718.png)
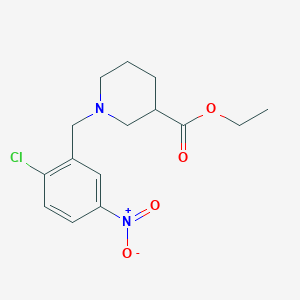
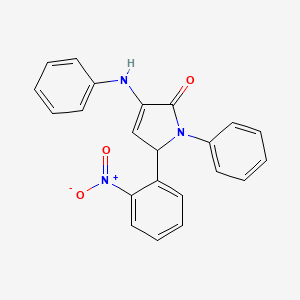
![ethyl 4-(5-{2-[(3,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B4934736.png)
![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4934752.png)